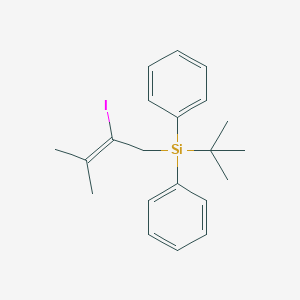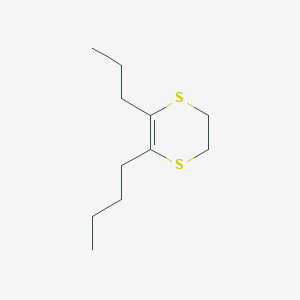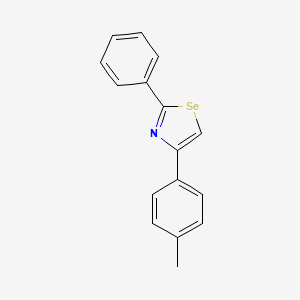![molecular formula C11H10ClNO6 B14275974 Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate CAS No. 134403-97-7](/img/structure/B14275974.png)
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a chlorocarbonyl group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate typically involves the esterification of 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Hydrolysis: 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoic acid.
Reduction: Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
作用机制
The mechanism of action of Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate depends on its specific application. For instance, in reduction reactions, the nitro group undergoes a stepwise reduction to form an amino group. The chlorocarbonyl group can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles.
相似化合物的比较
Similar Compounds
Methyl 4-nitrobenzoate: Lacks the chlorocarbonyl group and has different reactivity.
Ethyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoic acid: The carboxylic acid form of the compound.
Uniqueness
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate is unique due to the combination of functional groups it possesses, which allows for a diverse range of chemical reactions and applications. The presence of both a nitro group and a chlorocarbonyl group provides opportunities for selective modifications and the synthesis of novel derivatives.
属性
CAS 编号 |
134403-97-7 |
|---|---|
分子式 |
C11H10ClNO6 |
分子量 |
287.65 g/mol |
IUPAC 名称 |
methyl 4-(2-carbonochloridoyloxyethyl)-3-nitrobenzoate |
InChI |
InChI=1S/C11H10ClNO6/c1-18-10(14)8-3-2-7(4-5-19-11(12)15)9(6-8)13(16)17/h2-3,6H,4-5H2,1H3 |
InChI 键 |
IVUGLCSENVBVTJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)CCOC(=O)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)


![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)

![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)



![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
